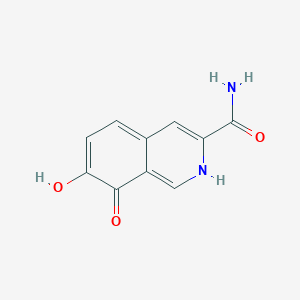
7,8-Dihydroxyisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroxyisoquinoline-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7,8-Dihydroxyisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group at positions 7 and 8 on the isoquinoline ring, which is crucial for its biological activity. The carboxamide group enhances its solubility and interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. The hydroxyl groups in its structure can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that it significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use in conditions associated with oxidative damage.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for different strains. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, such as protein kinases, leading to altered cellular functions.
- Receptor Interaction : The compound can bind to receptors involved in cell signaling, affecting processes like apoptosis and inflammation .
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of the compound. It was shown to activate caspase pathways leading to apoptosis in cancer cells. The IC50 value for MCF-7 cells was determined to be approximately 25 µM, indicating a strong potential for further development as an anticancer agent .
特性
CAS番号 |
146515-43-7 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
7,8-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
InChIキー |
FIBTUUYKTWYAAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
異性体SMILES |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
正規SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
同義語 |
3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















